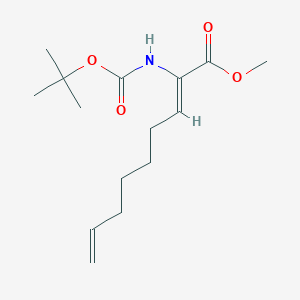
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Descripción general
Descripción
“1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride” is a chemical compound with the molecular formula C10H9ClN2O4S. It is a part of a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold .
Synthesis Analysis
The synthesis of this compound involves the design and synthetic approaches of a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold . The yield was reported to be 85% .
Molecular Structure Analysis
The molecular structure of this compound includes two methyl groups (CH3), two carbonyl groups (CO), a sulfonyl chloride group (SO2Cl), and a quinoxaline ring . The IR spectrum shows peaks corresponding to NH, CH (aromatic), CH (alicyclic), CO, and SO2 groups .
Physical And Chemical Properties Analysis
The melting point of this compound is reported to be between 100-102 °C . The IR, 1H NMR, and 13C NMR spectra provide information about the functional groups present in the molecule .
Aplicaciones Científicas De Investigación
DPP-4 Inhibition and Hypoglycemic Agent
Compounds derived from 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride have been studied for their potential as selective dipeptidyl peptidase-IV (DPP-4) inhibitors . These inhibitors play a crucial role in managing type 2 diabetes by stimulating insulin secretion and lowering blood glucose levels. The compounds have shown promising results in both computational studies and in vivo as hypoglycemic agents, offering a new avenue for diabetes treatment .
Pharmacokinetics and Bio-distribution Studies
The radiolabeled derivative of this compound, specifically the 131 I-SQ compound 10a, has been used to investigate pharmacokinetic profiles . This research is vital for understanding how drugs distribute within the body, which is essential for determining dosing and potential efficacy .
Molecular Docking and Dynamics
Molecular docking studies have demonstrated that certain derivatives fit nicely into the active pocket of DPP-4, suggesting significant suppression activity . Additionally, molecular dynamic studies have shown the stability of these compounds within the active site, indicating potential for long-term efficacy .
QSAR Studies
Quantitative structure-activity relationship (QSAR) studies have been conducted to predict the activities of these compounds. The close correlation between predicted and experimental effects supports the reliability of these compounds as DPP-4 inhibitors .
Safety Profile Assessment
Acute toxicity examinations have confirmed the safety profile of the new compounds derived from this scaffold . This step is crucial in drug development to ensure that potential medications do not cause harm to patients .
Oral Bioavailability
Compounds based on this scaffold have been shown to obey Lipinski’s rule, indicating efficient oral bioavailability . This property is significant for the development of oral medications, which are often preferred for their ease of administration .
Mecanismo De Acción
Target of Action
The primary target of 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is the enzyme dipeptidyl peptidase-IV (DPP-4) . DPP-4 is a protein that is secreted in high levels in the visceral organs .
Mode of Action
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride interacts with DPP-4 by fitting nicely into the active pocket of the enzyme . This interaction results in the significant suppression of DPP-4 activity .
Biochemical Pathways
The inhibition of DPP-4 by 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride affects the insulin signaling pathway . This leads to the stimulation of insulin secretion, which in turn results in a hypoglycemic effect .
Pharmacokinetics
The pharmacokinetic profile of 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride indicates efficient oral bioavailability . This is supported by the fact that the compound obeys Lipinski’s rule .
Result of Action
The result of the action of 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a decrease in blood glucose levels . This is due to the stimulation of insulin secretion caused by the inhibition of DPP-4 .
Action Environment
The action of 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is influenced by the environment within the visceral organs, where DPP-4 is secreted in high levels . The compound’s efficacy and stability may be affected by factors within this environment .
Direcciones Futuras
Propiedades
IUPAC Name |
1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4S/c1-12-7-4-3-6(18(11,16)17)5-8(7)13(2)10(15)9(12)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTMAKYIKMUGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)N(C(=O)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1451017.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B1451018.png)
![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)
![2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451023.png)









![(E)-Methoxy[(1-methylpiperidin-1-ium-1-sulfonyl)imino]methanolate](/img/structure/B1451040.png)